

Mass Spectrum of 2-Hydroxybenzonitrile-d4: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxybenzonitrile-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of **2-Hydroxybenzonitrile-d4**. While direct experimental data for this specific deuterated compound is not readily available in public databases, this document deduces its mass spectral characteristics based on the known fragmentation patterns of its non-deuterated analogue, 2-Hydroxybenzonitrile. This guide is intended to support researchers in identifying and characterizing this compound in various experimental settings.

Predicted Mass Spectrum Data

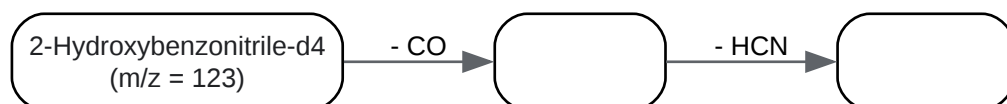
The mass spectrum of **2-Hydroxybenzonitrile-d4** is predicted to exhibit a molecular ion peak and several characteristic fragment ions. The introduction of four deuterium atoms on the benzene ring will result in a mass shift of +4 Da for the molecular ion and any fragments retaining the deuterated ring structure compared to the non-deuterated compound.

The predicted major ions in the electron ionization (EI) mass spectrum of **2-Hydroxybenzonitrile-d4** are summarized in the table below. The relative intensities are estimated based on the fragmentation pattern of the non-deuterated 2-Hydroxybenzonitrile.

m/z (Predicted)	Relative Intensity	Proposed Fragment Ion
123	High	[M] ⁺ • (Molecular Ion)
95	Moderate	[M - CO] ⁺ •
67	Moderate	[C ₅ H ₃ D ₂] ⁺

Fragmentation Pathway

The fragmentation of **2-Hydroxybenzonitrile-d₄** under electron ionization is expected to follow a pathway similar to that of 2-Hydroxybenzonitrile. The primary fragmentation events involve the loss of carbon monoxide (CO) and subsequent cleavages of the aromatic ring.



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Caption: Proposed fragmentation pathway of **2-Hydroxybenzonitrile-d₄**.

Experimental Protocol

The following outlines a general experimental protocol for acquiring the mass spectrum of **2-Hydroxybenzonitrile-d₄** using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This protocol is based on established methods for the analysis of similar small organic molecules.^{[1][2]}

1. Sample Preparation:

- Dissolve an accurately weighed sample of **2-Hydroxybenzonitrile-d₄** in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 μ L.

3. Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. Optimization of the ionization mode is recommended.
- Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.
- Scan Range: m/z 50-200.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Collision Energy: For tandem mass spectrometry (MS/MS) experiments to confirm fragmentation, a collision energy ramp of 10-40 eV can be applied.

This guide provides a foundational understanding of the expected mass spectral behavior of **2-Hydroxybenzonitrile-d4**. Researchers should note that actual experimental results may vary depending on the specific instrumentation and conditions used. The provided protocol serves as a starting point and should be optimized for the specific analytical requirements.

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References

- 1. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
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